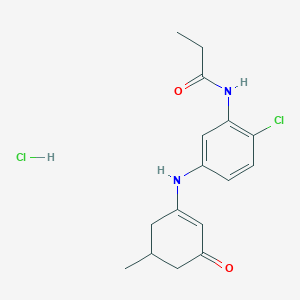

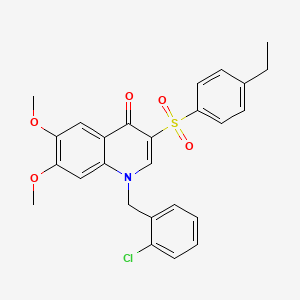

![molecular formula C18H18N4O3 B2564268 1-(4-乙氧基苯基)-3-[(4-氧代-3H-酞嗪-1-基)甲基]脲 CAS No. 899745-92-7](/img/structure/B2564268.png)

1-(4-乙氧基苯基)-3-[(4-氧代-3H-酞嗪-1-基)甲基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the regioselective synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate has been achieved by reacting Tf2O with phthalhydrazide . This provides a rapid access to the product with an excellent yield and a high level of regioselectivity .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a phthalazinone core, which is a bicyclic system containing a nitrogen atom. This core is substituted at the 1-position with a urea functionality that is further substituted with a 4-ethoxyphenyl group .科学研究应用

Plant Chemical Defense Mechanisms

EPMU: has been investigated for its role in plant chemical defense. Researchers have found that controlled hydroxylation of diterpenoids (such as EPMU) allows plants to defend themselves against herbivores without causing autotoxicity . Here’s how it works:

Catalyst Development

Chitosan, a biopolymer, has a strong affinity for metal ions. Researchers have explored chitosan-based catalysts, including those containing vanadium oxo (ChVO). Chitosan-supported ChVO catalysts exhibit stability and find applications in heterogeneous catalysis .

未来方向

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of some phthalazinone derivatives . Additionally, its chemical reactivity could be explored further, potentially opening up new synthetic routes to other complex molecules.

作用机制

Target of Action

The primary target of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is the Poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in the repair of DNA damage in cells .

Mode of Action

1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the repair of DNA damage, leading to cell death, particularly in cells that are deficient in the BRCA gene .

Biochemical Pathways

The action of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea affects the DNA repair pathway. By inhibiting the PARP enzyme, it disrupts the repair of single-strand DNA breaks . This disruption can lead to double-strand breaks when the cells attempt to replicate, resulting in cell death .

Pharmacokinetics

The pharmacokinetic properties of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea are acceptable in rats . This suggests that the compound has good bioavailability, which is crucial for its effectiveness as a drug .

Result of Action

The result of the action of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is the induction of cell death in cells with DNA damage, particularly those deficient in the BRCA gene . This makes it a potential therapeutic agent for BRCA-deficient cancers .

属性

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-2-25-13-9-7-12(8-10-13)20-18(24)19-11-16-14-5-3-4-6-15(14)17(23)22-21-16/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGVGUDIURALFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2,4-difluorobenzenecarboxamide](/img/structure/B2564199.png)

![Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2564200.png)

![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)

![3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B2564207.png)

![4-[1-(5-Fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2564208.png)